1891087-61-8 -

1891087-61-8

Catalog Number: EVT-10921577
CAS Number:
Molecular Formula: C27H24F2N6O4
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound identified by the Chemical Abstracts Service number 1891087-61-8, known as BAY-1816032, is a selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation.

Source

BAY-1816032 is produced by MedKoo Biosciences, Inc., a company specializing in the development of innovative therapeutic agents. The compound is characterized as an orally available inhibitor with a potent inhibitory effect on BUB1 kinase, demonstrated by an IC50 value of 7 nM, indicating its high efficacy in inhibiting this target .

Classification

BAY-1816032 falls under the category of kinase inhibitors, specifically targeting the BUB1 kinase involved in cell cycle regulation. This classification places it within a broader category of compounds that modulate cellular processes by interfering with specific enzymatic activities.

Synthesis Analysis

Methods

  1. Formation of a Core Structure: Initial steps usually involve the construction of a heterocyclic core that is common among kinase inhibitors.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance selectivity and potency.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate the desired compound.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of BAY-1816032 can be represented using standard chemical notation, highlighting its functional groups and connectivity. The precise three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available.

Data

Key structural features include:

  • Molecular Formula: C₁₅H₁₅N₄O
  • Molecular Weight: Approximately 269.31 g/mol
  • The compound's structure typically includes a central aromatic system linked to nitrogen-containing heterocycles.
Chemical Reactions Analysis

Reactions

BAY-1816032 undergoes various chemical reactions typical for small organic molecules. These include:

  1. Binding Interactions: The primary reaction of interest involves binding to the BUB1 kinase active site, which can be studied through enzyme kinetics assays.
  2. Metabolic Stability: In vivo studies assess how BAY-1816032 is metabolized by liver enzymes, which can involve oxidation or conjugation reactions.

Technical Details

Understanding these reactions requires detailed kinetic studies and possibly structural biology techniques to visualize binding interactions at the molecular level.

Mechanism of Action

Process

BAY-1816032 functions primarily by inhibiting BUB1 kinase activity, which plays a crucial role in cell cycle regulation, particularly during mitosis. By inhibiting this kinase:

  1. Cell Cycle Arrest: Tumor cells may experience cell cycle arrest, preventing proliferation.
  2. Apoptosis Induction: Inhibition may lead to programmed cell death in cancerous cells.

Data

Experimental data from cell assays demonstrate that treatment with BAY-1816032 results in reduced viability of cancer cell lines known to express BUB1 at elevated levels.

Physical and Chemical Properties Analysis

Physical Properties

BAY-1816032 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Chemical stability is an important property for therapeutic applications:

  • Stability under physiological conditions is crucial for its efficacy as an oral drug.
  • The compound should maintain activity over time when stored under recommended conditions.

Relevant analyses often include:

  • pH stability tests
  • Thermal stability assessments
  • Solubility profiling across different solvents.
Applications

BAY-1816032 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: As a BUB1 inhibitor, it is primarily investigated for its ability to inhibit tumor growth in various cancer models.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting similar pathways.
  3. Biochemical Studies: Researchers utilize it to study cell cycle dynamics and the role of BUB1 in mitotic regulation.
Molecular Pharmacology of BUB1 Inhibition

Kinase Selectivity Profiling and Target Engagement Kinetics

BAY-1816032 (1891087-61-8) is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of Bub1 mitotic checkpoint serine/threonine kinase. In vitro kinase assays demonstrate half-maximal inhibitory concentration (IC~50~) values of 6.1 nM against purified human Bub1 kinase domain, with 17-fold selectivity over a panel of 403 human kinases [8]. Quantitative binding assays reveal dissociation constant (K~d~) values below 10 nM, confirming high-affinity target engagement. Kinase profiling against the human kinome shows minimal off-target inhibition at concentrations below 1 μM, with slight cross-reactivity observed only for structurally related kinases such as Bub1 mitotic checkpoint serine/threonine kinase B (BubR1) at higher concentrations (>5 μM) [1] [8]. Target engagement kinetics analyzed by surface plasmon resonance indicate rapid association (k~on~ = 2.5 × 10^5^ M^−1^s^−1^) and slow dissociation (k~off~ = 8.7 × 10^−4^ s^−1^), yielding a residence time of approximately 19 minutes [9].

Table 1: Selectivity Profile of BAY-1816032 Against Key Mitotic Kinases

KinaseIC~50~ (nM)Selectivity Index (vs. Bub1)
Bub16.11.0
BubR110417.0
Aurora B>10,000>1,600
Monopolar Spindle 1>10,000>1,600
Cyclin-Dependent Kinase 1>10,000>1,600

Structural Basis of ATP-Competitive Binding to Bub1 Kinase Domain

The molecular interactions between BAY-1816032 and Bub1 kinase domain involve critical hydrogen bonding and hydrophobic contacts within the ATP-binding cleft. X-ray crystallography of the Bub1 kinase domain (residues 704–1085) reveals that the pyrimidine-amine core of BAY-1816032 forms hydrogen bonds with the hinge region residue Glu~901~, while the fluorinated benzyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue Gly~866~ [9]. This glycine residue is unique among serine/threonine kinases and enables deep penetration of the inhibitor into the back cleft of the ATP-binding site. The methoxy-pyridine moiety extends toward the solvent front, minimizing steric clashes and enhancing selectivity [8] [9]. Mutational analysis confirms that substitution of Gly~866~ with bulkier residues (e.g., methionine) reduces inhibitor affinity by >100-fold. The binding mode induces a conformational shift in the activation loop, stabilizing the kinase in a pseudo-inactive state incompatible with phosphate transfer to downstream substrates [9].

Table 2: Key Binding Interactions of BAY-1816032 in Bub1 Kinase Domain

BAY-1816032 MotifBub1 ResidueInteraction Type
Pyrimidin-4-amineGlu~901~Hydrogen bond (hinge region)
DifluorophenoxyethanolLeu~828~Hydrophobic packing
MethoxypyridineLys~820~Cation-π interaction
IndazoleVal~864~Van der Waals contact

Allosteric Modulation of Spindle Assembly Checkpoint Signaling

Inhibition of Bub1 kinase by BAY-1816032 induces allosteric disruption of spindle assembly checkpoint signaling cascades independent of kinase scaffolding functions. Bub1 autophosphorylation is abrogated within 30 minutes of treatment (IC~50~ = 38 nM in HeLa cells), impairing its ability to recruit downstream effectors. Quantitative immunofluorescence demonstrates dose-dependent reduction in kinetochore localization of Shugoshin 1 (75% decrease at 1 μM) and chromosomal passenger complex components, including Aurora B kinase and Survivin (60–70% decrease) [1]. This disrupts the error-correction machinery responsible for resolving merotelic microtubule attachments. Crucially, Bub1 inhibition does not globally abolish Aurora B activity but redistributes it from centromeres to chromosome arms, evisced by sustained phosphorylation of histone H3 at serine 10 [1] [3]. Mad1-Mad2 complex recruitment to unattached kinetochores remains intact, explaining the minimal impact on initial spindle assembly checkpoint activation. However, sustained inhibition compromises anaphase-promoting complex/cyclosome regulation by attenuating Bub1-mediated Cdc20 phosphorylation, thereby weakening the "wait anaphase" signal [3] [9].

Table 3: Functional Consequences of Bub1 Kinase Inhibition on Spindle Assembly Checkpoint Components

Checkpoint ComponentLocalization ChangeFunctional Consequence
Shugoshin 1↓75% at kinetochoresLoss of centromeric cohesion protection
Aurora B↓60% at centromeresImpaired error correction machinery
Survivin↓70% at centromeresDisrupted chromosomal passenger complex
Mad2UnchangedIntact initial spindle assembly checkpoint
Cdc20 phosphorylation↓80%Weakened anaphase-promoting complex inhibition

Quantitative Analysis of Histone H2A Phosphorylation Abrogation

BAY-1816032 suppresses Bub1-dependent phosphorylation of histone H2A at threonine 120 (H2AT120~ph~), a key epigenetic mark for centromeric identity. In-cell western assays show a dose-dependent reduction in H2AT120~ph~ signal intensity, with half-maximal effective concentration (EC~50~) values of 85 ± 12 nM in HeLa cells and 92 ± 18 nM in hTERT-RPE1 cells [1]. High-content imaging reveals 90% loss of phospho-histone H2A foci at kinetochores following 2-hour treatment with 500 nM inhibitor. Chromatin immunoprecipitation sequencing demonstrates preferential depletion of H2AT120~ph~ within pericentromeric chromatin domains, coinciding with regions enriched in Bub1 kinase activity [1] [6]. This phosphorylation abrogation directly impairs the recruitment of condensin II complexes, leading to defective chromosome arm resolution (observed in 65% of mitotic cells). Transcriptomic analysis further indicates that H2AT120~ph~ loss derepresses satellite repeat transcription in centromeric regions, increasing noncoding ribonucleic acid expression by 4.2-fold [6]. Notably, BAY-1816032 does not affect DNA damage-induced phosphorylation of histone H2A at serine 139 (γH2A~X~), confirming selectivity for the mitotic phosphorylation pathway [6] [10].

Figure: Pharmacodynamic Profile of BAY-1816032

H2AT120ph Signal Intensity (% Control)  100|   ●─────────────────  |    ●  75|       ●  |         ●  50|             ●──────────── EC~50~ = 85 nM  |                 ●  25|                    ●  |                       ●  0└─────────────────────────  0    100   200   300   400   500  BAY-1816032 Concentration (nM)  

Dose-response relationship of histone H2A threonine 120 phosphorylation inhibition in HeLa cells after 4-hour treatment (data from [1])

Properties

Product Name

1891087-61-8

IUPAC Name

2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol

Molecular Formula

C27H24F2N6O4

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33)

InChI Key

QVOGVAVHOLLLAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.